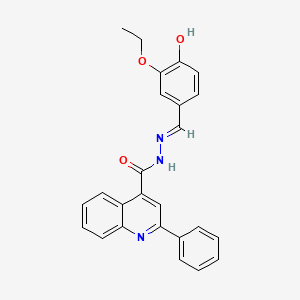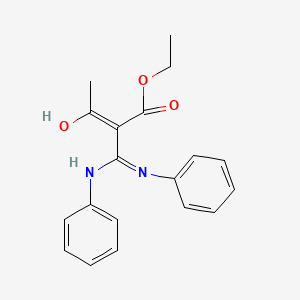
6-amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-pyrimidinone, also known as ADP, is a small molecule that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a critical role in the synthesis of pyrimidine nucleotides.
作用機序
6-amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-pyrimidinone acts as a potent inhibitor of DHODH, which is a key enzyme in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, this compound reduces the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and immunosuppressive effects, making it a potential therapeutic agent for the treatment of autoimmune diseases and transplant rejection. It has also been shown to have antitumor activity, making it a potential candidate for cancer therapy. In addition, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 6-amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-pyrimidinone in lab experiments include its high potency and specificity as a DHODH inhibitor, its well-established synthesis method, and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several future directions for research on 6-amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-pyrimidinone. One area of research is to further explore its potential therapeutic applications, particularly in the treatment of autoimmune diseases, transplant rejection, and cancer. Another area of research is to investigate its potential neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential toxicity and side effects.
合成法
The synthesis of 6-amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-pyrimidinone involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 2-cyano-4,6-dimethylpyridine in the presence of triethylamine and acetic anhydride. The resulting intermediate is then treated with ammonium hydroxide to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for scientific research applications.
科学的研究の応用
6-amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-pyrimidinone has been extensively studied for its potential applications in scientific research. It has been shown to have potent anti-inflammatory and immunosuppressive effects, making it a potential therapeutic agent for the treatment of autoimmune diseases and transplant rejection. This compound has also been shown to have antitumor activity, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
4-amino-2-(3,5-dimethylpyrazol-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-5-3-6(2)14(13-5)9-11-7(10)4-8(15)12-9/h3-4H,1-2H3,(H3,10,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCLYKPVKXRIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=O)N2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{1-(3,5-dimethoxybenzyl)-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6000438.png)

![2-({4-ethyl-5-[(2-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B6000447.png)
![2-[(3-bromophenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6000456.png)
![5-[3-bromo-4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6000478.png)
![N-(2-methoxyethyl)-3-{1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinyl}propanamide](/img/structure/B6000480.png)
![3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B6000486.png)
![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B6000490.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(1-methylcyclopropyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6000499.png)
![(3R*,4R*)-1-(3-butenoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6000510.png)
![8-[(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline](/img/structure/B6000520.png)
![2-{[(4-nitrophenyl)(phenyl)carbonohydrazonoyl]diazenyl}phenol](/img/structure/B6000523.png)

![methyl 5-ethyl-2-({[(4-fluorobenzyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6000534.png)
